molecular formula C17H18BrN3O3 B6503056 5-bromo-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}furan-2-carboxamide CAS No. 1396876-70-2

5-bromo-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}furan-2-carboxamide

Cat. No. B6503056
CAS RN: 1396876-70-2
M. Wt: 392.2 g/mol
InChI Key: VVAIXHBHOLMBBE-UHFFFAOYSA-N
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Description

5-bromo-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}furan-2-carboxamide, more commonly referred to as 5-Bromo-N-Pyridine-4-Carbonyl Piperidin-4-ylmethyl Furan-2-carboxamide, is a small molecule that has been used in various scientific research applications. This molecule has been studied for its potential biochemical and physiological effects, and its usefulness in lab experiments.

Scientific Research Applications

5-Bromo-N-Pyridine-4-Carbonyl Piperidin-4-ylmethyl Furan-2-carboxamide has been used in various scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine.

Mechanism of Action

The exact mechanism of action of 5-Bromo-N-Pyridine-4-Carbonyl Piperidin-4-ylmethyl Furan-2-carboxamide is not fully understood. However, it is believed to act as an inhibitor of the enzymes acetylcholinesterase and monoamine oxidase. This inhibition is thought to increase the levels of acetylcholine and the neurotransmitters serotonin, dopamine, and norepinephrine, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-N-Pyridine-4-Carbonyl Piperidin-4-ylmethyl Furan-2-carboxamide are not fully understood. However, it is believed to act as an inhibitor of the enzymes acetylcholinesterase and monoamine oxidase, which may lead to increased levels of acetylcholine and the neurotransmitters serotonin, dopamine, and norepinephrine, respectively. These increased levels may have a variety of effects on the body, including improved memory and cognition, increased alertness and focus, and improved mood.

Advantages and Limitations for Lab Experiments

5-Bromo-N-Pyridine-4-Carbonyl Piperidin-4-ylmethyl Furan-2-carboxamide has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, the multi-step synthesis process is relatively straightforward and can be completed in a relatively short amount of time. However, there are also some limitations. For example, the exact mechanism of action of this molecule is not fully understood, and further research is needed to better understand its biochemical and physiological effects. Additionally, the synthesis process is complex and requires careful monitoring, and the final product is not always pure.

Future Directions

The potential future directions for 5-Bromo-N-Pyridine-4-Carbonyl Piperidin-4-ylmethyl Furan-2-carboxamide are vast. One possible future direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to improve the synthesis process and to develop more efficient and cost-effective methods of production. Furthermore, it could be studied as a potential therapeutic agent for various diseases and disorders, such as Alzheimer’s disease, Parkinson’s disease, and depression. Finally, it could be studied as a potential drug delivery system, as it has been shown to be able to cross the blood-brain barrier.

Synthesis Methods

5-Bromo-N-Pyridine-4-Carbonyl Piperidin-4-ylmethyl Furan-2-carboxamide can be synthesized by a multi-step reaction involving the reaction of pyridine-4-carbonyl piperidine with 5-bromo-2-furancarboxylic acid, followed by the reaction of the resulting product with N-methylpiperidine. The first step involves the reaction of pyridine-4-carbonyl piperidine with 5-bromo-2-furancarboxylic acid in the presence of a base such as potassium carbonate. This reaction yields the intermediate, 5-bromo-N-piperidin-4-ylmethyl-2-furancarboxamide. The second step involves the reaction of the intermediate with N-methylpiperidine in the presence of a base such as sodium bicarbonate. This reaction yields the final product, 5-bromo-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}furan-2-carboxamide.

properties

IUPAC Name

5-bromo-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c18-15-2-1-14(24-15)16(22)20-11-12-5-9-21(10-6-12)17(23)13-3-7-19-8-4-13/h1-4,7-8,12H,5-6,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAIXHBHOLMBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)furan-2-carboxamide

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